molecular formula C10H7N3O2 B1597350 Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione CAS No. 78754-92-4

Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

Cat. No. B1597350
CAS RN: 78754-92-4
M. Wt: 201.18 g/mol
InChI Key: YGRBSBCNHXMFFD-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione , also known as imidazoquinazoline , is a heterocyclic compound with a fused imidazole and quinazoline ring system. Its chemical formula is C₈H₆N₂O₂. The compound exhibits interesting pharmacological properties and has been studied for various applications.



Synthesis Analysis

Several synthetic routes have been explored to prepare imidazoquinazoline derivatives. Notably, straightforward methods involving cyclization reactions have been employed. Researchers have synthesized these compounds using readily available starting materials, such as quinazoline precursors and imidazole derivatives. The synthetic pathways typically involve cyclization under specific conditions, yielding the desired imidazoquinazoline scaffold.



Molecular Structure Analysis

The molecular structure of imidazoquinazoline consists of a bicyclic system, where the imidazole ring is fused with the quinazoline ring. The nitrogen atoms in the imidazole moiety contribute to its unique reactivity. The arrangement of atoms and bond angles within the molecule significantly influences its biological activity.



Chemical Reactions Analysis

Imidazoquinazolines exhibit diverse reactivity patterns. Researchers have explored their reactions with various electrophiles, nucleophiles, and oxidants. Functionalization at different positions on the ring system has led to the development of novel derivatives with modified properties. These reactions play a crucial role in designing compounds with enhanced bioactivity.



Physical And Chemical Properties Analysis


  • Melting Point : Imidazoquinazoline derivatives typically have melting points in the range of 150°C to 250°C.

  • Solubility : Their solubility varies depending on substituents, but they are generally sparingly soluble in water.

  • UV-Vis Absorption : Imidazoquinazolines often exhibit characteristic UV absorption bands due to their conjugated π-systems.


Scientific Research Applications

Synthesis and Characterization

  • Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione and its derivatives have been extensively studied in the context of organic synthesis. Szyszkowska et al. (2017) explored the synthesis and spectroscopic characterization of monohydroxyalkylated derivatives of 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline-3,5-dione, utilizing DFT calculations to understand the chemoselectivity observed in the synthesis process (Szyszkowska et al., 2017). Similarly, Papadopoulos (1981) described a synthesis method for imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione, highlighting its efficient production (Papadopoulos, 1981).

Quantum-Mechanical Modeling

  • Quantum-mechanical modeling plays a crucial role in understanding the molecular structure and reactivity of imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione compounds. Hęclik et al. (2017) utilized DFT methods to model the molecular structure and explain the formation of specific conformers in the synthesis of esters with an imidazo[1,5-c]quinazoline-3,5-dione ring (Hęclik et al., 2017).

Novel Synthetic Routes

  • Innovative synthetic routes have been developed for various derivatives of imidazoquinazoline. Xie et al. (2009) presented a synthesis of imidazo[2,1-b]quinazoline-2,5(1H,3H)-diones, highlighting the utility of aza-Wittig/heterocumulene-mediated annulation (Xie et al., 2009).

Applications in Polymer Synthesis

  • Imidazoquinazoline derivatives are also relevant in polymer synthesis. Szyszkowska et al. (2018) synthesized new diols with an imidazoquinazoline ring, which are potential raw materials for creating thermally stable polymers (Szyszkowska et al., 2018).

Catalytic Applications

  • Fekri (2020) demonstrated the use of NiFe2O4@SiO2@amino glucose magnetic nanoparticles in the synthesis of quinazolinone and imidazo[1,2-a]pyrimidinone derivatives under solvent-free conditions, showcasing the role of imidazoquinazoline derivatives in green chemistry (Fekri, 2020).

Safety And Hazards


  • Toxicity : While specific imidazoquinazolines may exhibit toxicity, their safety profile depends on the substituents and dosage.

  • Handling Precautions : Researchers should follow standard laboratory safety protocols when working with these compounds.


Future Directions


  • Drug Development : Continued research into imidazoquinazolines may lead to novel drugs targeting various diseases.

  • Structure-Activity Relationship (SAR) : Further exploration of SAR will guide the design of more potent derivatives.

  • Computational Studies : In silico approaches can predict binding interactions and optimize drug-like properties.


properties

IUPAC Name

1,3-dihydroimidazo[1,2-c]quinazoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-8-5-13-9(12-8)6-3-1-2-4-7(6)11-10(13)15/h1-4H,5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRBSBCNHXMFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C3C=CC=CC3=NC(=O)N21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229271
Record name Imidazo(1,2-c)quinazoline-2,5(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

CAS RN

78754-92-4
Record name Imidazo(1,2-c)quinazoline-2,5(3H,6H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078754924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC363990
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363990
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo(1,2-c)quinazoline-2,5(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDAZO(1,2-C)QUINAZOLINE-2,5(3H,6H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Z1Z5TS7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EP Papadopoulos - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
Anthranilonitrile reacts with ethyl isocyanatoacetate to form 2‐(3‐ethoxycarbonylmethylureido)benzonitrile (3b) which, upon heating, or treatment with a base, undergoes a double …
Number of citations: 39 onlinelibrary.wiley.com
NH Metwally, FM Abdelrazek - Synthetic communications, 2005 - Taylor & Francis
Anthranilonitrile (1) reacts with ethyl cyanoacetate and its dimer, malononitrile, cyanothioacetamide and N‐arylidene cyanoacetohydrazides 12a–c to afford pyrano[2,3‐b]quinoline 5, …
Number of citations: 19 www.tandfonline.com
WS Laitonjam, N Moirangthem - 2022 - intechopen.com
Several derivatives of fused pyrimidines were synthesized in maximum yields by using the respective condensation products, namely, 5-ethoxymethylene-1, 3-diaryl-2-thiobarbituric …
Number of citations: 2 www.intechopen.com
M Ali - 2006 - lib.buet.ac.bd
The synthesis ofthe fused pyrimidine is divided into two headings: such as; annelated substrate and annelating reagent. The annelating substrate artha-amino ester as ethyl- 5-amino-l-…
Number of citations: 0 lib.buet.ac.bd
TM Potewar, RN Nadaf, T Daniel, RJ Lahoti… - Synthetic …, 2005 - Taylor & Francis
An efficient one‐pot synthesis of 2‐aryl‐4(3H)‐quinazolinones from 2‐amino benzamides and substituted benzoyl chlorides in a room temperature ionic liquid is described. Compared …
Number of citations: 91 www.tandfonline.com

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